molecular formula C10H12N2O2S B13538549 4-cyano-N-propylbenzenesulfonamide

4-cyano-N-propylbenzenesulfonamide

Cat. No.: B13538549
M. Wt: 224.28 g/mol
InChI Key: QTGBJVYBFRDBBW-UHFFFAOYSA-N
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Description

4-Cyano-N-propylbenzenesulfonamide is an organic compound with the molecular formula C10H12N2O2S. It is characterized by the presence of a cyano group (-CN) and a propyl group (-C3H7) attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-propylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its sulfonamide structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-N-propylbenzenesulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 4-Cyano-N-propylbenzenesulfonamide is unique due to the presence of both the cyano and propyl groups, which confer specific chemical reactivity and physical properties. This combination makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-cyano-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-7-12-15(13,14)10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3

InChI Key

QTGBJVYBFRDBBW-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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